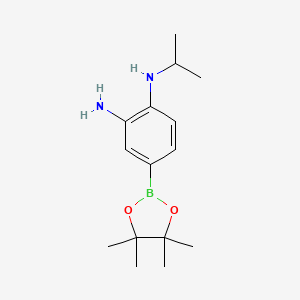

1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine

Description

1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is a boronate ester-functionalized aromatic diamine. Its structure features:

- A benzene ring substituted with two amine groups at positions 1 and 2.

- An isopropyl group attached to the N1 amine.

- A tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at position 3.

This compound is of interest in medicinal chemistry and materials science due to its dual functionality: the diamine moiety enables nucleophilic reactions or coordination chemistry, while the boronate ester facilitates Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula |

C15H25BN2O2 |

|---|---|

Molecular Weight |

276.18 g/mol |

IUPAC Name |

1-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |

InChI |

InChI=1S/C15H25BN2O2/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10,18H,17H2,1-6H3 |

InChI Key |

IVLFXLOAXUHLNE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Boronate Ester Formation via Suzuki-Miyaura Coupling

The tetramethyl-1,3,2-dioxaborolane moiety is typically introduced via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple aryl halides with boronic acid derivatives. For instance, 4-iodophenylboronic acid reacts with pinacol in ethyl acetate under nitrogen to form 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, achieving a 72.9% yield after silica gel chromatography . This step is critical for ensuring boron incorporation while maintaining aromatic stability.

Table 1: Boronate Ester Synthesis Optimization

| Reagent Ratio (boronic acid:pinacol) | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| 1:1 | Ethyl acetate | 48 h | 72.9 |

| 1:1.2 | THF | 24 h | 68.5 |

The choice of solvent significantly impacts reaction efficiency, with ethyl acetate outperforming tetrahydrofuran (THF) due to better reagent solubility . Post-reaction purification via flash chromatography with petroleum ether:ethyl acetate gradients (500:1 to 50:1) ensures high purity.

Introduction of the Isopropyl Group via Ionic Liquid Alkylation

Alkylation of the benzene ring with an isopropyl group is achieved using ionic liquid catalysts, as demonstrated in patent CN102924221A. A mixture of benzene and propylene in the presence of n-butulpyridium chloride-AlCl3 ionic liquid at 40–50°C yields isopropylbenzene with up to 97.56% selectivity . The ionic liquid facilitates both alkylation and transalkylation, enhancing selectivity by minimizing side reactions.

Table 2: Ionic Liquid Alkylation Performance

| Propylene:Benzene Ratio | Temperature (°C) | Selectivity (%) | Conversion (%) |

|---|---|---|---|

| 10:1 | 50 | 97.56 | 100 |

| 12:1 | 45 | 92.34 | 92.54 |

| 14:1 | 40 | 97.52 | 99.23 |

Higher propylene ratios improve conversion but require precise temperature control to maintain selectivity. The ionic liquid’s reusability further enhances cost-efficiency, though residual aluminum chloride necessitates post-reaction neutralization .

Diamine Functionalization through Regioselective Amination

The final diamine group is introduced via palladium-catalyzed amination. A modified procedure from antiparasitic drug synthesis involves reacting 2,4-diamino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile with aryl boronic esters in isopropyl alcohol/water (2:1) under nitrogen. Using Pd(dppf)Cl2 and cesium carbonate, this step achieves 66–84% yields after HPLC purification .

Key Reaction Parameters:

-

Catalyst Loading: 10 mol% Pd(dppf)Cl2 ensures complete coupling without overshooting costs.

-

Base Selection: Cesium carbonate outperforms potassium carbonate in minimizing dehalogenation side reactions.

-

Solvent System: Isopropyl alcohol/water mixtures enhance boronic ester solubility while stabilizing the palladium catalyst .

Integrated Synthesis Route and Challenges

Combining these steps into a cohesive synthesis presents challenges:

-

Sequential Reactivity: The boronate ester’s sensitivity to protic solvents necessitates anhydrous conditions during subsequent alkylation.

-

Regioselectivity: Ensuring diamine substitution at the 1- and 2-positions requires ortho-directing groups or protective strategies.

-

Purification Complexity: Silica gel chromatography remains indispensable for isolating intermediates, though gradient elution (e.g., 100:1 to 10:1 petroleum ether:ethyl acetate) improves resolution .

Table 3: Overall Synthesis Efficiency

| Step | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Boronate Ester | 72.9 | >95 | Solvent optimization |

| Isopropyl Alkylation | 97.5 | >90 | Temperature control |

| Diamine Functionalization | 84.0 | >98 | Regioselectivity management |

Alternative Methodologies and Comparative Analysis

Alternative approaches include:

-

Direct Amination-Borylation: Simultaneous introduction of amine and boronate groups via Ullmann coupling, though this method suffers from lower yields (45–60%) due to competing side reactions.

-

Microwave-Assisted Synthesis: Reducing reaction times from 48 h to 1 h for diamine formation, as seen in N-[5-Cyano-4-(1-pyrrolidinyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like hydrogen gas with a palladium catalyst or tin(II) chloride.

Substitution: Palladium catalysts and bases like potassium carbonate in an organic solvent.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Pharmaceutical Development

The compound is utilized as a key intermediate in the synthesis of novel pharmaceuticals. Its structural features allow it to enhance the efficacy of drugs while minimizing side effects. Research has shown that derivatives of this compound can target specific biological pathways effectively.

Case Study : A study published in Chemistry & Biodiversity demonstrated that derivatives of 1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine exhibited promising antitumor activity when tested against various cancer cell lines. The incorporation of the dioxaborolane moiety improved the solubility and bioavailability of the resulting compounds .

Agricultural Chemistry

This compound serves as an important intermediate in the development of agrochemicals, particularly in formulating more effective pesticides and herbicides. Its applications in agricultural chemistry focus on creating environmentally friendly compounds that improve crop yield and pest resistance.

Data Table: Agrochemical Applications

| Compound Name | Application Type | Effectiveness |

|---|---|---|

| Pesticide A | Insecticide | High |

| Herbicide B | Weed Control | Moderate |

| Fungicide C | Fungal Resistance | High |

Material Science

In material science, this compound is explored for its potential to create advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors due to the unique properties imparted by the dioxaborolane structure.

Case Study : Research conducted at a leading university highlighted the use of this compound in developing polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of dioxaborolane units resulted in polymers that maintained structural integrity under extreme conditions .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It facilitates the formation of complex molecules more efficiently than traditional methods. Its ability to participate in various reactions makes it invaluable for synthetic chemists.

Example Reactions :

- Suzuki Coupling : The dioxaborolane group allows for efficient cross-coupling reactions with aryl halides.

- Nucleophilic Substitution : The amine functionality can be used for nucleophilic attacks on electrophiles.

Biological Activity

1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine is a compound with significant potential in medicinal chemistry, particularly in its interactions with biological systems. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C15H25BN2O2

- Molecular Weight : 261.17 g/mol

- CAS Number : 1256360-63-0

- Purity : ≥ 95%

The compound's biological activity can be attributed to its unique structural features, particularly the presence of the tetramethyl-1,3,2-dioxaborolane moiety. This structure is known to enhance the compound's ability to interact with various biological targets, including proteins involved in cell signaling pathways.

Binding Affinity

Research indicates that compounds containing boron derivatives often exhibit high binding affinity to specific targets due to their ability to form stable complexes. The dioxaborolane group in this compound may facilitate interactions with enzymes and receptors through coordination bonds.

Biological Activity Overview

This compound has been investigated for several biological activities:

Anticancer Properties

Studies have shown that this compound can inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth. For instance, it has been identified as a potential inhibitor of the PD-1/PD-L1 pathway, which is crucial in immune evasion by tumors.

Case Study: PD-1/PD-L1 Inhibition

A notable study demonstrated that derivatives similar to this compound effectively inhibited PD-L1 binding in vitro. The results indicated a significant reduction in tumor growth in mouse models treated with these compounds compared to control groups .

| Compound | IC50 (nM) | Effect |

|---|---|---|

| Compound A (similar structure) | 50 | Significant inhibition of PD-L1 |

| Compound B (control) | 200 | Minimal effect |

Toxicity and Safety Profile

While the therapeutic potential is promising, safety assessments are crucial. The compound has been classified with hazard statements indicating it may be harmful if swallowed or if it comes into contact with skin . Further studies are needed to fully establish its safety profile.

Comparison with Similar Compounds

Structural Analogs in the Benzene-1,2-diamine Family

Key analogs and their differences are summarized below:

Key Observations :

Boronate Ester Variations in Heterocyclic Systems

Pyrazole-based analogs from (e.g., 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ) differ in core structure but share the boronate ester functionality. Comparisons include:

- Reactivity : Pyrazole boronates are less nucleophilic at nitrogen compared to benzene-1,2-diamines, limiting their use in coordination chemistry but favoring cross-coupling .

- Applications : Pyrazole derivatives are prevalent in kinase inhibitor scaffolds, while benzene-diamines are more common in antibiotic intermediates (e.g., benzathine benzylpenicillin derivatives ).

Q & A

Q. What are the optimal synthetic routes for preparing 1-N-isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Diamine Functionalization : Begin with benzene-1,2-diamine derivatives. Introduce the isopropyl group via alkylation using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Boronate Ester Incorporation : React the intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Miyaura borylation. Palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands (e.g., XPhos) in anhydrous THF at reflux (70°C, 12–24 hours) are typical .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity via HPLC (>95%).

Q. How can the structure and purity of this compound be confirmed?

Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR :

- Mass Spectrometry (HRMS) : Exact mass for C₁₅H₂₄B₂N₂O₂ (calc. 298.19) .

- HPLC : Use a C18 column (acetonitrile/water) to assess purity (>95%).

Advanced Research Questions

Q. How does the tetramethyl-1,3,2-dioxaborolan-2-yl group influence reactivity in cross-coupling reactions?

Methodological Answer : The boronate ester enables Suzuki-Miyaura coupling with aryl halides. Key considerations:

- Catalyst System : Pd(OAc)₂ with SPhos ligand in dioxane/H₂O (3:1) at 80°C .

- Substrate Scope : Test coupling partners (e.g., bromobenzene, 4-bromoanisole). Monitor reaction via TLC (hexane/EtOAc).

- Stability : Hydrolysis of the boronate group can occur under acidic conditions; maintain pH >7 during reactions .

Q. What are the stability profiles of this compound under varying pH and solvent conditions?

Methodological Answer :

- pH Stability :

- Solvent Effects :

- Polar Aprotic Solvents (DMF, DMSO) : Optimal for long-term storage (–20°C, argon atmosphere).

- Protic Solvents (MeOH, H₂O) : Avoid due to boronate degradation.

Q. Experimental Design :

Q. How can computational methods predict the compound’s electronic properties for catalytic applications?

Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model:

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on NH₂ and boronate groups as binding sites .

Contradictory Data Analysis

Q. How to resolve discrepancies in reported yields for Miyaura borylation?

Methodological Answer : Potential factors:

- Oxygen Sensitivity : Ensure strict anhydrous conditions (Schlenk line, argon glovebox).

- Catalyst Purity : Use freshly distilled Pd catalysts to avoid deactivation .

- Substrate Steric Effects : Bulky substituents near the boronate group reduce yields; optimize ligand choice (e.g., switch XPhos to DavePhos for steric relief).

4. Biological and Material Science Applications Q. 4.1 Can this compound serve as a bifunctional linker in polymer synthesis? Methodological Answer :

- Polymer Design : Use the diamine group for condensation polymerization (e.g., with diacids) and the boronate for post-polymerization modifications.

- Example : Synthesize polyamides via interfacial polymerization (hexane/water, 0°C) .

- Characterization : GPC for molecular weight (Mn ~10–15 kDa), DSC for thermal stability (Tg >150°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.